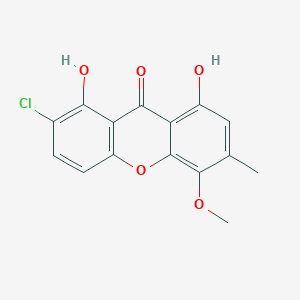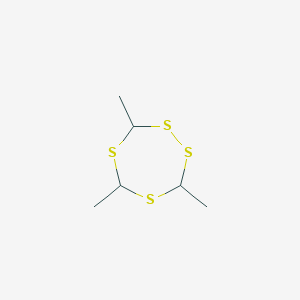![molecular formula C11H6Cl3NO2 B14295964 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione CAS No. 112749-32-3](/img/structure/B14295964.png)
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione is a chemical compound characterized by its pyrrole ring structure substituted with chlorine atoms and a chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with a suitable nucleophile, such as a chlorophenylmethyl group, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dichlorophenyl isocyanate: Similar in structure but differs in its functional groups and reactivity.
4,4’-Dichlorodiphenyl sulfone: Another chlorinated compound with distinct chemical properties and applications.
Uniqueness
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
112749-32-3 |
|---|---|
分子式 |
C11H6Cl3NO2 |
分子量 |
290.5 g/mol |
IUPAC名 |
3,4-dichloro-1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H6Cl3NO2/c12-7-3-1-6(2-4-7)5-15-10(16)8(13)9(14)11(15)17/h1-4H,5H2 |
InChIキー |
ZCHQWCAZOUDPGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(C2=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



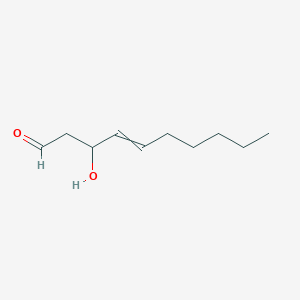
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
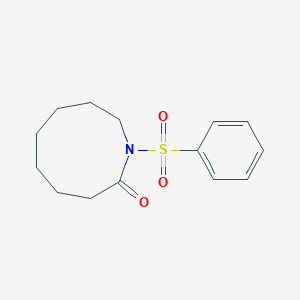
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
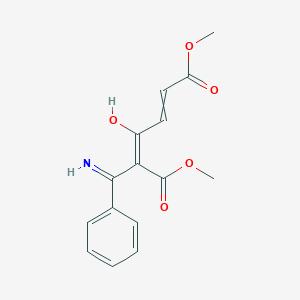
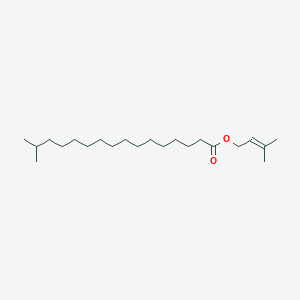
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
